molecular formula C17H24N2 B5708949 N-[2-(1H-indol-3-yl)ethyl]-4-methylcyclohexan-1-amine

N-[2-(1H-indol-3-yl)ethyl]-4-methylcyclohexan-1-amine

Cat. No.: B5708949
M. Wt: 256.4 g/mol
InChI Key: QDLITQIXKCQBEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1H-indol-3-yl)ethyl]-4-methylcyclohexan-1-amine is a compound that features an indole moiety linked to a cyclohexylamine structure The indole ring is a common structural motif in many natural products and pharmaceuticals, known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-methylcyclohexan-1-amine typically involves the coupling of an indole derivative with a cyclohexylamine derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of an amide bond between the carboxyl group of the indole derivative and the amine group of the cyclohexylamine . This reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-4-methylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted indole derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products Formed

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-4-methylcyclohexan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-4-methylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes in the body, modulating their activity. For example, it may bind to serotonin receptors, influencing neurotransmitter release and signaling pathways. Additionally, the compound may inhibit certain enzymes, leading to altered metabolic processes and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-4-methylcyclohexan-1-amine is unique due to its specific combination of an indole moiety with a cyclohexylamine structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4-methylcyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2/c1-13-6-8-15(9-7-13)18-11-10-14-12-19-17-5-3-2-4-16(14)17/h2-5,12-13,15,18-19H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLITQIXKCQBEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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